

A Comparative Thermal Analysis of tert-Butyl 2-Ethylperoxybutyrate and Its Analogues

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability and decomposition kinetics of **tert-butyl 2-ethylperoxybutyrate** and its structural analogues. The information is compiled from various studies to offer a comprehensive overview supported by experimental data. Understanding the thermal properties of these organic peroxides is crucial for ensuring safety during their handling, storage, and use as polymerization initiators and curing agents.

Comparative Thermal Decomposition Data

The thermal stability of organic peroxides can be quantified by several parameters obtained from thermo-analytical techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). Key parameters include the onset temperature of decomposition (Tonset), the activation energy (Ea), and the heat of decomposition (Δ Hd). The following table summarizes these properties for **tert-butyl 2-ethylperoxybutyrate** and selected analogues.



Compound Name	Analogue of	Tonset (°C)	Activation Energy (Ea) (kJ/mol)	Heat of Decomposit ion (ΔHd) (kJ/mol)	Reference
tert-Butyl peroxy-2- ethylhexanoa te (TBPO)	tert-Butyl 2- ethylperoxyb utyrate	~90-115	~133-178	-	[1][2]
tert-Butyl peroxybenzo ate (TBPB)	Aromatic peroxy ester	~100-120	~144-147	~-255	[3][4]
Di-tert-butyl peroxide (DTBP)	Dialkyl peroxide	>120	~157-160	-168.62	[5][6][7]
tert-Butyl peroxyacetat e (TBPA)	Simple peroxy ester	-	-	-	[2][8]
Cumene hydroperoxid e (CHP)	Hydroperoxid e	-	-	-	[2]

Note: The values presented are approximate and can vary depending on the experimental conditions (e.g., heating rate, sample purity, and analytical technique).

Experimental Protocols

The data presented in this guide are primarily derived from Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC), and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For the analysis of organic peroxides,



DSC is employed to determine the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition.

Typical Experimental Procedure:

- A small, precisely weighed sample (typically 1-5 mg) of the organic peroxide is hermetically sealed in an aluminum pan.
- An empty, sealed aluminum pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- The cell is heated at a constant rate (e.g., 2, 5, or 10 °C/min) under a controlled atmosphere (typically nitrogen).
- The differential heat flow between the sample and the reference is recorded as a function of temperature.
- The onset temperature (Tonset) is determined by the intersection of the baseline with the tangent of the exothermic peak. The heat of decomposition (ΔHd) is calculated by integrating the area under the exothermic peak.

Accelerating Rate Calorimetry (ARC)

ARC is used to study the thermal decomposition of energetic materials under adiabatic conditions, simulating a worst-case scenario for a thermal runaway reaction.

Typical Experimental Procedure:

- A larger sample (typically 1-10 g) is placed in a spherical, robust sample container (a "bomb").
- The sample bomb is placed in a calorimeter chamber, and the system is heated to a predetermined starting temperature.
- The instrument operates in a "heat-wait-search" mode. It heats the sample by a small
 increment, waits for thermal equilibrium, and then searches for any self-heating from the
 sample.



- If self-heating is detected, the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample, preventing heat loss to the environment.
- The temperature and pressure of the sample are recorded as a function of time until the decomposition is complete.
- This data is used to determine the self-accelerating decomposition temperature (SADT) and the time to maximum rate (TMR).[1]

Thermal Decomposition Pathways

The thermal decomposition of tert-butyl peroxyesters can proceed through different mechanisms, primarily involving the homolytic cleavage of the weak oxygen-oxygen bond.

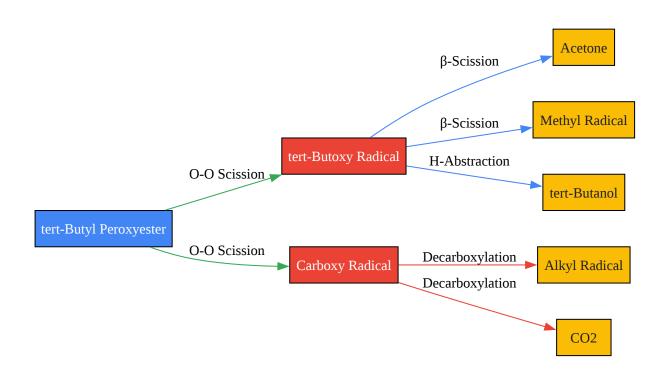
The initial step is the scission of the O-O bond to form a tert-butoxy radical and a carboxy radical.

$$R-C(O)O-O-C(CH_3)_3 \rightarrow R-C(O)O - + O-C(CH_3)_3$$

The subsequent reactions of these radicals determine the final decomposition products. The tert-butoxy radical can undergo β -scission to form acetone and a methyl radical, or it can abstract a hydrogen atom to form tert-butanol. The carboxy radical can lose carbon dioxide to form an alkyl radical.

For tert-butyl peroxy-2-ethylhexanoate (TBPO), the decomposition can lead to the formation of isobutylene, tert-butyl alcohol, and acetone.[1] The decomposition of organic peroxyesters can follow a one-bond or a concerted double-bond scission.[8]





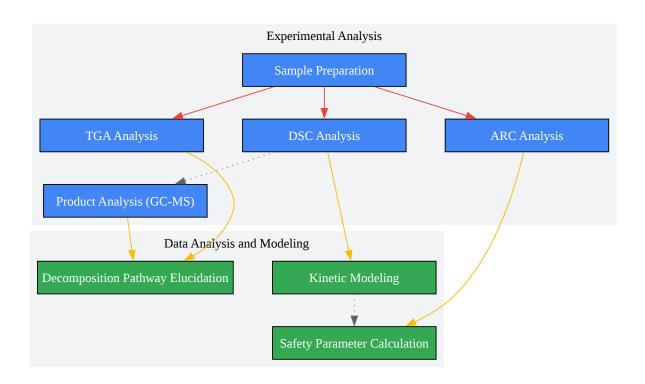
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Caption: General decomposition pathway for tert-butyl peroxyesters.

Experimental Workflow for Thermal Analysis

The systematic evaluation of the thermal hazards of an organic peroxide involves a series of experimental and computational steps.





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Caption: Workflow for the thermal analysis of organic peroxides.

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